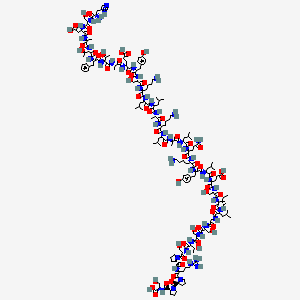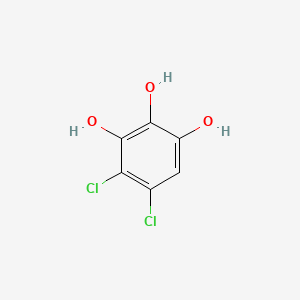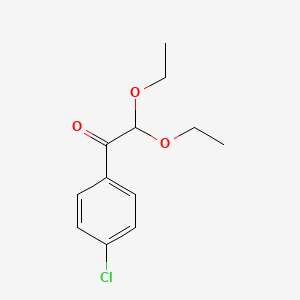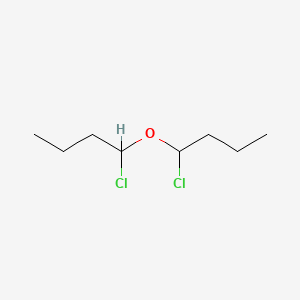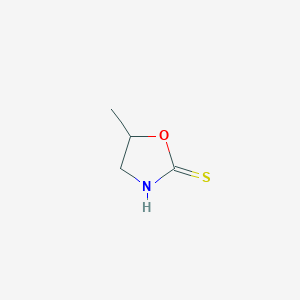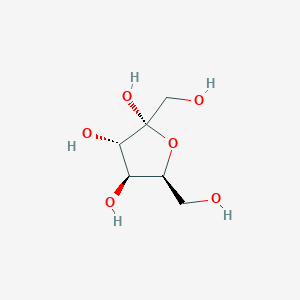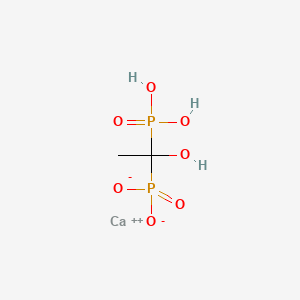
calcium;(1-hydroxy-1-phosphonatoethyl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It has a molecular formula of C₄H₁₄CaO₁₄P₄ and a molecular weight of 450.119 g/mol . This compound is characterized by its ability to interact with calcium ions, making it significant in various biological and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium;(1-hydroxy-1-phosphonatoethyl)phosphonic acid typically involves the reaction of phosphorous acid with acetaldehyde in the presence of calcium ions. The reaction conditions often require controlled temperatures and pH levels to ensure the proper formation of the diphosphonate structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are mixed under controlled conditions. The process includes steps such as purification and crystallization to obtain the final product with high purity. The exact methods can vary depending on the desired scale and application of the compound .
Chemical Reactions Analysis
Types of Reactions
Calcium;(1-hydroxy-1-phosphonatoethyl)phosphonic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions typically involve specific temperatures, pH levels, and solvents to facilitate the desired chemical transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce phosphonic acid derivatives, while reduction reactions may yield hydroxylated compounds .
Scientific Research Applications
Calcium;(1-hydroxy-1-phosphonatoethyl)phosphonic acid has a wide range of scientific research applications, including:
Chemistry: Used as a chelating agent to bind calcium ions in various chemical processes.
Biology: Studied for its role in calcium metabolism and its potential effects on bone health.
Medicine: Investigated for its potential use in treating conditions related to calcium imbalances, such as osteoporosis and hypercalcemia.
Industry: Utilized in water treatment processes to prevent scale formation and corrosion.
Mechanism of Action
The mechanism of action of calcium;(1-hydroxy-1-phosphonatoethyl)phosphonic acid involves its ability to bind to calcium ions, thereby affecting calcium metabolism. This binding can inhibit the resorption of calcium ions, making it useful in treating bone-related diseases. The molecular targets include hydroxyapatite, the mineral component of bone, and various enzymes involved in calcium metabolism .
Comparison with Similar Compounds
Similar Compounds
Hydroxy- and Amino-Phosphonates: These compounds also contain phosphonate groups and are used in similar applications, such as bone health and industrial processes.
Phosphoric and Phosphinic Acids: These compounds have similar chemical properties and are used in various chemical and industrial applications.
Uniqueness
Calcium;(1-hydroxy-1-phosphonatoethyl)phosphonic acid is unique due to its specific interaction with calcium ions and its dual phosphonate groups, which enhance its binding affinity and stability. This makes it particularly effective in applications related to calcium metabolism and bone health .
Properties
CAS No. |
34318-59-7 |
|---|---|
Molecular Formula |
C2H6CaO7P2 |
Molecular Weight |
244.09 g/mol |
IUPAC Name |
calcium;(1-hydroxy-1-phosphonatoethyl)phosphonic acid |
InChI |
InChI=1S/C2H8O7P2.Ca/c1-2(3,10(4,5)6)11(7,8)9;/h3H,1H3,(H2,4,5,6)(H2,7,8,9);/q;+2/p-2 |
InChI Key |
VAYLCZPBCYGYFO-UHFFFAOYSA-L |
Canonical SMILES |
CC(O)(P(=O)(O)O)P(=O)([O-])[O-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






